C2 Branching Architecture: Isobutyl (CAS 5681-22-1) vs. n-Butyl (CAS 342592-42-1) – Physicochemical Profile Comparison
The isobutyl-substituted target compound (CAS 5681-22-1) and its n-butyl constitutional isomer (CAS 342592-42-1) share identical molecular formula (C9H11N3O2S) and molecular weight (225.27 g/mol) but exhibit measurably different bulk physicochemical properties. The isobutyl derivative has a reported density of 1.52 g/cm³ and boiling point of 342.9°C at 760 mmHg, whereas the n-butyl analog has a density of 1.5±0.1 g/cm³ and boiling point of 350.3±52.0°C . The computed logP for the isobutyl compound is approximately 1.06 , while the n-butyl analog has a reported computed logP of approximately 1.1–1.87 depending on the prediction method . These differences, though modest in magnitude, reflect the distinct molecular packing and solvation behavior conferred by chain branching versus linearity, which can translate into differential membrane permeability, protein binding, and chromatographic retention in downstream assays.
| Evidence Dimension | Physicochemical properties (density, boiling point, computed logP) |
|---|---|
| Target Compound Data | Density: 1.52 g/cm³; Boiling Point: 342.9°C (760 mmHg); Computed LogP: 1.06; PSA: 95.73 Ų; Vapor Pressure: 4.72×10⁻⁶ mmHg (25°C) |
| Comparator Or Baseline | n-Butyl analog (CAS 342592-42-1): Density: 1.5±0.1 g/cm³; Boiling Point: 350.3±52.0°C (760 mmHg); Computed LogP: ~1.1–1.87; Flash Point: 165.6±30.7°C |
| Quantified Difference | ΔDensity: +0.02 g/cm³ (isobutyl > n-butyl); ΔBoiling Point: −7.4°C (isobutyl < n-butyl); ΔLogP: approximately −0.04 to −0.81 units (isobutyl more polar by computation) |
| Conditions | Predicted/calculated values from ChemSrc and chemical vendor databases; experimental logP values not available for either compound |
Why This Matters
For procurement decisions in SAR campaigns, the isobutyl variant provides a sterically constrained, slightly more compact and potentially more polar C2 substituent compared to the fully extended n-butyl chain, offering a distinct physicochemical starting point for medicinal chemistry optimization.
